4-chlorophenyl 3-nitrobenzoate
Overview
Description
4-Chlorophenyl 3-nitrobenzoate is an organic compound with the molecular formula C13H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atom in the para position of the phenyl ring is replaced by a chlorine atom, and the hydrogen atom in the meta position of the benzoate ring is replaced by a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl 3-nitrobenzoate typically involves the esterification of 4-chlorophenol with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for larger batches. This could include the use of continuous flow reactors to improve efficiency and yield. The choice of solvents and bases might also be adjusted to ensure cost-effectiveness and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorophenol and 3-nitrobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-azidophenyl 3-nitrobenzoate or 4-thiocyanatophenyl 3-nitrobenzoate.
Reduction: 4-chlorophenyl 3-aminobenzoate.
Hydrolysis: 4-chlorophenol and 3-nitrobenzoic acid.
Scientific Research Applications
4-Chlorophenyl 3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Pharmaceutical Research: The compound can be used to synthesize potential drug candidates or as a model compound in drug metabolism studies.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 3-nitrobenzoate depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the ester, nitro, and chloro functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific reactions it undergoes .
Comparison with Similar Compounds
4-Chlorobenzoic Acid: Similar structure but lacks the nitro group.
3-Nitrobenzoic Acid: Similar structure but lacks the ester and chloro groups.
4-Chlorophenyl Benzoate: Similar structure but lacks the nitro group.
Uniqueness: This combination allows for a broader range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
(4-chlorophenyl) 3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-4-6-12(7-5-10)19-13(16)9-2-1-3-11(8-9)15(17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZQXSGBDAZTLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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